ethyl 5-(3-nitrophenyl)-4,6-dioxo-2H-pyrrolo[3,4-c]pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-(3-nitrophenyl)-4,6-dioxo-2H-pyrrolo[3,4-c]pyrazole-3-carboxylate is a heterocyclic compound that features a pyrazole ring fused with a pyrrole ring. This compound is notable for its complex structure and potential applications in various fields, including medicinal chemistry and materials science. The presence of a nitrophenyl group and ester functionality adds to its chemical diversity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(3-nitrophenyl)-4,6-dioxo-2H-pyrrolo[3,4-c]pyrazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions. The reaction conditions often include:
Solvents: Ethanol, methanol, or dimethyl sulfoxide (DMSO)
Catalysts: Acidic catalysts like hydrochloric acid or sulfuric acid, or basic catalysts like sodium hydroxide
Temperature: Reactions are usually carried out at elevated temperatures ranging from 60°C to 120°C
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Continuous flow reactors: To ensure consistent reaction conditions and high yield
Automated synthesis: For precise control over reaction parameters
Purification techniques: Such as recrystallization or chromatography to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3-nitrophenyl)-4,6-dioxo-2H-pyrrolo[3,4-c]pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst
Substitution: Ammonia (NH3) or primary amines in the presence of a base like sodium hydroxide (NaOH)
Major Products
Oxidation: Formation of nitro derivatives
Reduction: Formation of amino derivatives
Substitution: Formation of amide derivatives
Scientific Research Applications
Ethyl 5-(3-nitrophenyl)-4,6-dioxo-2H-pyrrolo[3,4-c]pyrazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: Employed in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: Investigated for its potential as an enzyme inhibitor or receptor modulator in various biological pathways.
Mechanism of Action
The mechanism of action of ethyl 5-(3-nitrophenyl)-4,6-dioxo-2H-pyrrolo[3,4-c]pyrazole-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in π-π interactions with aromatic residues in proteins, while the ester group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 5-(3-nitrophenyl)-4,6-dioxo-2H-pyrrolo[3,4-c]pyrazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-(4-nitrophenyl)-4,6-dioxo-2H-pyrrolo[3,4-c]pyrazole-3-carboxylate: Similar structure but with a different position of the nitro group.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 5-(3-aminophenyl)-4,6-dioxo-2H-pyrrolo[3,4-c]pyrazole-3-carboxylate: Similar structure but with an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activity.
Properties
IUPAC Name |
ethyl 5-(3-nitrophenyl)-4,6-dioxo-2H-pyrrolo[3,4-c]pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O6/c1-2-24-14(21)11-9-10(15-16-11)13(20)17(12(9)19)7-4-3-5-8(6-7)18(22)23/h3-6H,2H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQIHESRPUOTHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=NN1)C(=O)N(C2=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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